molecular formula C6H4BrF B15289720 m-Bromofluorobenzene-d4

m-Bromofluorobenzene-d4

Cat. No.: B15289720
M. Wt: 179.02 g/mol
InChI Key: QDFKKJYEIFBEFC-RHQRLBAQSA-N
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Description

m-Bromofluorobenzene-d4: is a deuterated derivative of m-Bromofluorobenzene, where the hydrogen atoms are replaced with deuterium. This compound is often used in various scientific research applications due to its unique properties and isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of m-Bromofluorobenzene-d4 typically involves the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminum tribromide . The reaction conditions are carefully controlled to ensure the selective substitution of the hydrogen atoms with bromine and deuterium.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of advanced techniques to ensure high yield and purity. The raw materials used are relatively inexpensive, and the process is designed to be efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: m-Bromofluorobenzene-d4 undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction Reactions: These reactions are less common but can be performed under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.

    Electrophilic Substitution: Reagents such as sulfuric acid and bromine are used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives .

Scientific Research Applications

m-Bromofluorobenzene-d4 is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a building block in organic synthesis, facilitating the creation of complex molecular structures.

    Biology: Used in labeling studies to track molecular interactions and pathways.

    Medicine: Plays a role in the development of pharmaceuticals by acting as a precursor in drug synthesis.

    Industry: Utilized in the production of advanced materials and performance chemicals.

Mechanism of Action

The mechanism by which m-Bromofluorobenzene-d4 exerts its effects involves its ability to participate in various chemical reactions. The deuterium atoms provide stability and allow for precise tracking in experimental studies. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

  • 4-Bromofluorobenzene
  • 1,4-Dichlorobenzene
  • 1,4-Dibromobenzene
  • 1,4-Diiodobenzene

Uniqueness: m-Bromofluorobenzene-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracking in research applications. This makes it particularly valuable in studies requiring precise isotopic labeling .

Properties

Molecular Formula

C6H4BrF

Molecular Weight

179.02 g/mol

IUPAC Name

1-bromo-2,3,4,6-tetradeuterio-5-fluorobenzene

InChI

InChI=1S/C6H4BrF/c7-5-2-1-3-6(8)4-5/h1-4H/i1D,2D,3D,4D

InChI Key

QDFKKJYEIFBEFC-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])Br)[2H])F)[2H]

Canonical SMILES

C1=CC(=CC(=C1)Br)F

Origin of Product

United States

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